(2-Phenyloxazol-4-yl)methanamine
CAS No.: 408352-90-9
Cat. No.: VC2539822
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 408352-90-9 |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.2 g/mol |
| IUPAC Name | (2-phenyl-1,3-oxazol-4-yl)methanamine |
| Standard InChI | InChI=1S/C10H10N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 |
| Standard InChI Key | NGYFPQIRGGHIHK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=CO2)CN |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CO2)CN |
Introduction
Chemical Structure and Properties
(2-Phenyloxazol-4-yl)methanamine contains a five-membered oxazole heterocyclic ring with oxygen and nitrogen atoms, substituted with a phenyl group at the 2-position and an aminomethyl group at the 4-position. The compound exists in both free base form and as a hydrochloride salt.
Table 1: Basic Chemical Properties of (2-Phenyloxazol-4-yl)methanamine
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O (free base) |
| Molecular Weight | 174.2 g/mol (free base) |
| CAS Number | 408352-90-9 (free base) |
| Appearance | Brown oil (free base) |
| Hydrochloride Salt Formula | C₁₀H₁₁ClN₂O |
| Hydrochloride Salt MW | 210.66 g/mol |
| Hydrochloride Salt CAS | 33105-95-2 |
The structure features an aminomethyl group that serves as a key functional element, providing a nucleophilic site for various chemical reactions and biological interactions. The oxazole ring imparts stability while maintaining reactivity at specific positions, making it valuable in synthetic applications.
Synthesis Methods
Several methods have been developed for the synthesis of (2-Phenyloxazol-4-yl)methanamine, with variations depending on starting materials and desired yield.
Synthesis via Oxazole Formation
A common synthetic route involves the condensation of benzamide with 1,3-dichloroacetone at elevated temperatures. This method is described in detail in the literature:
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A mixture of benzamide (150 mmol) and 1,3-dichloroacetone (170 mmol) is thoroughly ground.
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The mixture is melted and maintained at 130°C for 2 hours.
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After cooling to room temperature, ethyl acetate (150 mL) is added, and the mixture is washed with saturated Na₂CO₃ solution.
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The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield 4-(chloromethyl)-2-phenyloxazole as an intermediate .
Conversion to Amine Functionality
The intermediate 4-(chloromethyl)-2-phenyloxazole is then converted to the target amine:
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To a solution of 4-(chloromethyl)-2-phenyloxazole (0.045 mol) in DMF (100 mL), potassium phthalimide (0.05 mol) is added portionwise.
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The mixture is stirred at 80°C for 5 hours and then poured into ice water.
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The resulting precipitate is collected by filtration and washed with water to furnish the phthalimide intermediate.
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This intermediate is refluxed with hydrazine hydrate (80%, 0.1 mol) in ethanol for 5 hours.
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After appropriate workup, (2-Phenyloxazol-4-yl)methanamine is obtained as a brown oil with approximately 78% yield and 85% purity .
The synthesized compound can be characterized by ¹H NMR spectroscopy, with characteristic signals at δ 4.01 (s, 2H, CH₂), 7.56–7.59 (m, 3H, Ph H), 7.98–8.02 (m, 2H, Ph H), 8.29 (s, 1H, oxazole-H), and 8.58 (bs, 2H, NH) .
Biological Activities
Fungicidal Properties
(2-Phenyloxazol-4-yl)methanamine and its derivatives exhibit significant antifungal activity, making them promising candidates for agricultural applications. Research has demonstrated their efficacy against various fungal species.
The compound acts by disrupting critical biochemical pathways in fungal cells, leading to inhibition of fungal proliferation. This mechanism of action makes it particularly valuable in the development of novel fungicides.
Structure-Activity Relationships
Studies exploring derivatives of (2-Phenyloxazol-4-yl)methanamine have revealed important structure-activity relationships. For example, compounds based on the N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide scaffold have shown enhanced fungicidal activities against specific pathogens .
Table 2: Fungicidal Activity of Selected Derivatives Against Plant Pathogens
| Compound | Structure | IC₅₀ Against S. sclerotiorum (mg/L) | IC₅₀ Against C. fragariae (mg/L) |
|---|---|---|---|
| 5b* | N-((2-phenyloxazol-4-yl)methyl) derivative | Variable activity | Variable activity |
| 5f* | N-((2-phenyloxazol-4-yl)methyl) derivative | 28.9 | 54.8 |
| 5g* | N-((2-phenyloxazol-4-yl)methyl) derivative | Higher than 5f | 62.2 |
| Hymexazol (commercial) | Standard | Higher than derivatives | Higher than derivatives |
*These are N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives as referenced in the literature .
The research indicates that certain structural modifications to the (2-Phenyloxazol-4-yl)methanamine scaffold can lead to compounds with superior fungicidal properties compared to commercial fungicides like hymexazol .
Applications in Research and Industry
Organic Synthesis
(2-Phenyloxazol-4-yl)methanamine serves as a valuable intermediate in organic synthesis due to its functional versatility. The compound's amine group provides a reactive site for various transformations, including:
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Formation of amides through reaction with carboxylic acids or acid chlorides
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Reductive amination reactions
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Nucleophilic substitution reactions
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Formation of imines and enamines
These transformations allow the incorporation of the (2-phenyloxazol-4-yl)methyl group into more complex molecular architectures.
Development of Bioactive Compounds
The compound has been utilized as a building block for the synthesis of various bioactive molecules, particularly those with fungicidal properties. For example, it has been incorporated into:
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Pyrazole carboxamide derivatives with insecticidal activity
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Pyrimidine carboxamide derivatives with antifungal properties
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Other heterocyclic systems with diverse biological activities
A significant application involves the development of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives as potential fungicidal agents against plant pathogens such as Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum fragariae .
Structure Modifications and Derivatives
Various structural modifications of (2-Phenyloxazol-4-yl)methanamine have been explored to enhance specific properties. These include:
Phenyl Ring Substitutions
Introducing substituents on the phenyl ring has yielded compounds with altered biological activities. Examples include:
Heterocyclic Variations
Replacing the oxazole ring with other heterocycles has produced analogous compounds with different properties:
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2-Phenylthiazol-4-yl derivatives, where the oxygen in the oxazole is replaced with sulfur
Functional Group Modifications
The aminomethyl group can be modified through various reactions to produce:
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Amide derivatives (carboxamides)
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Carbamate derivatives
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Urea derivatives
Analytical Characterization
Spectroscopic Data
(2-Phenyloxazol-4-yl)methanamine can be characterized using various spectroscopic techniques:
¹H NMR Spectroscopy
The ¹H NMR spectrum of (2-Phenyloxazol-4-yl)methanamine hydrochloride in DMSO-d₆ shows characteristic signals:
Mass Spectrometry
LC-MS analysis typically shows a molecular ion peak at m/z 175 [M+1]⁺ for the free base form .
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